molecular formula C11H9BrO3 B561616 5-(4-bromophenoxy)-3-methylfuran-2(5H)-one CAS No. 1332863-94-1

5-(4-bromophenoxy)-3-methylfuran-2(5H)-one

Cat. No. B561616
CAS RN: 1332863-94-1
M. Wt: 269.094
InChI Key: YOVHEWGBSZLWSV-UHFFFAOYSA-N
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Description

“5-(4-bromophenoxy)-3-methylfuran-2(5H)-one” is a compound that contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The furan ring in this compound is substituted with a methyl group at the 3-position and a bromophenoxy group at the 5-position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a furan ring, which is a heterocyclic ring with oxygen and unsaturation. This ring system would contribute to the compound’s aromaticity. The bromophenoxy substituent is a large, bulky group that would likely have a significant impact on the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. The presence of the bromophenoxy group in this compound would likely make it relatively heavy and possibly increase its boiling point compared to simpler furan derivatives .

Scientific Research Applications

Mimic of Strigolactone Actions

4-Br debranone (4BD) has been found to show similar activity to that of the major strigolactone (SL) analog GR24 in many aspects of a biological assay on plants . It strongly inhibited tiller bud outgrowth in the SL-deficient rice mutant d10 at the same concentration as GR24, with no adverse effects, even during prolonged cultivation . This suggests that 4BD could be used as a mimic of strigolactone actions in plant research.

Control of Root Parasitic Weeds

The same study also suggested that 4BD could be used for controlling damage caused by root parasitic weeds . However, in a seed germination assay on Striga hermonthica, a root parasitic plant, 4BD showed far less activity than GR24 .

Inhibition of Nitrosative Stress

Another study found that 4BD, along with other SL analogues, played a potent role in the inhibition of nitrosative stress . Nitrosative stress is a biological process which can lead to cellular damage, and compounds that can inhibit this process have potential therapeutic applications.

Inhibition of NLRP3 Inflammasome-Mediated IL-1β Release

The same study also found that 4BD inhibited NLR family pyrin domain containing 3 (NLRP3) inflammasome-mediated IL-1β release . The NLRP3 inflammasome is a part of the immune system, and its activation can lead to inflammation. Therefore, compounds that can inhibit its activation have potential anti-inflammatory applications.

Switching of Microglial Phenotype

4BD was also found to induce a switch in microglial phenotype . Microglia are a type of cell in the brain and spinal cord, and their phenotype can influence brain health and disease. Therefore, compounds that can induce a switch in microglial phenotype could have potential applications in neurology.

Upregulation of Nrf2-Driven Downstream Enzymes

Finally, 4BD was found to upregulate Nrf2-driven downstream enzymes . Nrf2 is a protein that regulates the expression of antioxidant proteins, and its upregulation can protect against oxidative damage. Therefore, compounds that can upregulate Nrf2-driven downstream enzymes could have potential applications in the treatment of diseases associated with oxidative stress.

Safety and Hazards

Based on the presence of the bromine atom, this compound could potentially be hazardous and should be handled with care. Brominated compounds can sometimes be toxic or corrosive. Always refer to the Material Safety Data Sheet (MSDS) or similar safety documentation for specific safety information .

Future Directions

The study and application of this compound would depend on its properties and reactivity. It could potentially be of interest in the development of new pharmaceuticals or materials, but further studies would be needed to explore these possibilities .

properties

IUPAC Name

2-(4-bromophenoxy)-4-methyl-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO3/c1-7-6-10(15-11(7)13)14-9-4-2-8(12)3-5-9/h2-6,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVHEWGBSZLWSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(OC1=O)OC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-bromophenoxy)-3-methylfuran-2(5H)-one

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